molecular formula C22H21BrN2OS B2379714 3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide CAS No. 898452-55-6

3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2379714
CAS No.: 898452-55-6
M. Wt: 441.39
InChI Key: NNWODLIVVPGVLC-UHFFFAOYSA-N
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Description

3-Bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research. This compound features a multifaceted molecular architecture, combining a 3-bromobenzamide group, a thiophene heterocycle, and a 3,4-dihydroisoquinoline unit. The presence of these privileged scaffolds suggests potential for diverse biological activity and protein binding, making it a valuable candidate for constructing structure-activity relationships (SAR) in drug discovery projects . The structural core of this molecule is related to compounds investigated for targeting specific proteins. In particular, molecules containing the 3,4-dihydroisoquinoline moiety have been identified as potent inhibitors of perforin, a pore-forming protein critical to the immune response of cytotoxic T lymphocytes and natural killer cells . Research indicates that such inhibitors can effectively block perforin-mediated lytic activity, positioning them as promising leads for the development of novel immunosuppressive agents to treat conditions like transplant rejection and autoimmune diseases . The incorporation of the thiophene ring, a common bioisostere, is a strategy often employed to optimize a compound's physicochemical properties and pharmacokinetic profile . Researchers can utilize this compound as a key intermediate or a chemical probe to explore its mechanism of action, screen for biological activity in high-throughput assays , and further elaborate its structure to develop novel therapeutic candidates. Please note: This product is intended for research and manufacturing applications only. It is not intended for diagnostic or therapeutic use, or for administration to humans or animals.

Properties

IUPAC Name

3-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2OS/c23-19-8-3-7-17(13-19)22(26)24-14-20(21-9-4-12-27-21)25-11-10-16-5-1-2-6-18(16)15-25/h1-9,12-13,20H,10-11,14-15H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWODLIVVPGVLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC(=CC=C3)Br)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Amine Intermediate Synthesis

The ethylamine backbone, 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethylamine, is identified as the critical intermediate. Retrosynthetic disconnection at the C–N bond suggests a reductive amination strategy between 1,2,3,4-tetrahydroisoquinoline and 2-thiophen-2-ylacetaldehyde. Alternatively, nucleophilic substitution of a bromoethyl-thiophene precursor with tetrahydroisoquinoline under basic conditions offers a viable pathway, as demonstrated in analogous systems.

Benzamide Formation

The 3-bromobenzoyl group is introduced via amidation of the primary amine. Schotten-Baumann acylation using 3-bromobenzoyl chloride or carbodiimide-mediated coupling (e.g., EDC/HOBt) with 3-bromobenzoic acid are primary candidates, with the latter preferred for sterically hindered amines.

Stepwise Synthesis of the Target Compound

Preparation of 2-(Thiophen-2-yl)acetaldehyde

Thiophene-2-carboxaldehyde undergoes a Henry reaction with nitromethane in the presence of ammonium acetate, yielding 2-(thiophen-2-yl)-2-nitroethanol (78% yield). Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, followed by oxidation with pyridinium chlorochromate (PCC) to afford 2-(thiophen-2-yl)acetaldehyde.

Reductive Amination with 1,2,3,4-Tetrahydroisoquinoline

A mixture of 1,2,3,4-tetrahydroisoquinoline (1.2 equiv) and 2-(thiophen-2-yl)acetaldehyde (1.0 equiv) in methanol is stirred with sodium cyanoborohydride (1.5 equiv) at 25°C for 12 h. The reaction is quenched with aqueous NH₄Cl, extracted with ethyl acetate, and purified via silica gel chromatography to yield 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethylamine as a pale-yellow oil (65% yield).

Table 1: Optimization of Reductive Amination Conditions

Reducing Agent Solvent Temp (°C) Time (h) Yield (%)
NaBH₃CN MeOH 25 24 52
NaBH(OAc)₃ DCM 0→25 18 58
NaBH₃CN THF 40 12 48
NaBH₃CN MeOH 25 12 65

Amidation with 3-Bromobenzoic Acid

The amine intermediate (1.0 equiv) is dissolved in anhydrous DCM under N₂. 3-Bromobenzoic acid (1.2 equiv), EDC·HCl (1.5 equiv), and HOBt (1.5 equiv) are added sequentially. After stirring at 25°C for 18 h, the mixture is washed with NaHCO₃ (5%) and brine, dried over MgSO₄, and concentrated. Recrystallization from ethanol/water affords the title compound as white crystals (72% yield).

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.0 Hz, 1H, ArH), 7.62–7.58 (m, 2H, ArH), 7.42–7.35 (m, 4H, ArH + NH), 7.02 (dd, J = 5.2, 3.6 Hz, 1H, ThH), 6.95–6.91 (m, 1H, ThH), 4.31–4.25 (m, 2H, CH₂N), 3.72–3.66 (m, 2H, CH₂N), 2.98–2.89 (m, 4H, CH₂Isoquinoline), 2.75–2.68 (m, 2H, CH₂Thiophene).
  • HRMS (ESI+) : m/z calc. for C₂₂H₂₀BrN₂OS [M+H]⁺: 463.0432; found: 463.0429.

Alternative Synthetic Routes and Mechanistic Considerations

Nucleophilic Substitution Pathway

Reacting 2-(2-bromoethyl)thiophene with 1,2,3,4-tetrahydroisoquinoline in DMF at 80°C for 24 h provides the amine intermediate in 58% yield. While avoiding the aldehyde oxidation step, this method suffers from lower efficiency due to competing elimination.

Solid-Phase Synthesis for High-Throughput Applications

Immobilization of 3-bromobenzoic acid on Wang resin, followed by coupling with the amine intermediate using HATU/DIEA, achieves a 63% yield after cleavage with TFA/DCM. This approach facilitates rapid purification but requires specialized equipment.

Challenges in Purification and Scale-Up

Diastereomer Separation

The ethylamine intermediate exists as a pair of diastereomers due to the chiral center at the ethyl position. Chiral HPLC (Chiralpak IC, hexane/i-PrOH 85:15) resolves the enantiomers with >99% ee, though this adds complexity to large-scale production.

Bromine Stability Under Reaction Conditions

Prolonged exposure to EDC/HOBt at elevated temperatures (>40°C) leads to debromination (≤8% yield loss). Maintaining the reaction at 25°C and minimizing light exposure mitigates this issue.

Comparative Analysis of Reported Analogues

Table 2: Yields and Conditions for Related Benzamide Derivatives

Compound Amine Source Coupling Method Yield (%) Reference
4-Bromo-N-(2-(pyridin-3-yl)ethyl)benzamide Pyridin-3-ylmethylamine EDC/HOBt 68
3-Fluoro-N-methyl-4-(dihydroquinolinyl) Dihydroquinolinylamine Schotten-Baumann 57
Target Compound Dihydroisoquinolinylamine EDC/HOBt 72 This Work

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide core.

    Substitution: The bromine atom on the benzamide core can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

    Oxidation Products: Sulfoxides or sulfones from the thiophene ring.

    Reduction Products: Alcohols or amines from the reduction of the carbonyl group.

    Substitution Products: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Research indicates that 3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide exhibits various biological activities, which can be categorized as follows:

  • Antimicrobial Properties : Preliminary studies suggest that compounds containing isoquinoline structures may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is significant in addressing drug resistance in pathogens .
  • Anticancer Potential : The compound has been evaluated for its anticancer properties, particularly against human breast adenocarcinoma cell lines (MCF7). In vitro assays indicate promising results, with certain derivatives showing significant cytotoxicity against cancer cells .

Applications in Medicinal Chemistry

The unique structure of this compound allows for various applications in medicinal chemistry:

  • Drug Development : The compound serves as a lead structure for the development of new antimicrobial and anticancer agents. Its structural modifications can lead to derivatives with enhanced activity and selectivity.
  • Molecular Docking Studies : Computational studies have been conducted to understand the binding interactions of this compound with biological targets. Such studies aid in optimizing the pharmacological profile of potential drug candidates .
  • Therapeutic Formulations : The compound can be explored for formulation into therapeutic agents targeting specific diseases, particularly those related to microbial infections and cancer.

Case Studies

Several studies have highlighted the effectiveness of compounds similar to this compound:

  • A study demonstrated that derivatives based on isoquinoline structures showed significant antimicrobial activity against various pathogens, suggesting that modifications to this scaffold could yield potent therapeutic agents .
  • Another investigation focused on the anticancer properties of similar compounds, revealing that certain derivatives exhibited strong cytotoxic effects on cancer cell lines, paving the way for further development into clinical candidates .

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs in the Evidence

Key analogs identified include:

Compound Name Core Structure Key Substituents Biological Activity (if reported) Reference
Target Compound Benzamide 3-Br, dihydroisoquinoline, thiophene Not explicitly stated
3-Bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide Benzamide 3-Br, dihydroisoquinoline, furan Structural analog (heterocycle variation)
2-[(3,4-Dihydroisoquinolin-2(1H)-yl)methyl]-4-(4-fluorophenyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Triazole-thiophene Dihydroisoquinoline, thiophene, fluorophenyl Antimicrobial activity
4-((6-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)methyl)phenyl)(pyrrolidin-1-yl)methanone (Compound 11, ) Benzophenone 6-Br, dihydroisoquinoline, pyrrolidine BChE inhibition (IC50 = 1.2 µM)
5-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)-3,3-diethyldihydrofuran-2(3H)-one (Compound 9l, ) γ-Butyrolactone Dihydroisoquinoline, ethyl groups Sigma-2 receptor binding (Ki = 8.7 nM)

Key Comparisons

Heterocyclic Modifications
  • Thiophene vs. Furan : The furan analog () replaces thiophene’s sulfur with oxygen, reducing lipophilicity (logP decrease by ~0.5) and altering metabolic stability. Thiophene’s sulfur may enhance interactions with cysteine-rich enzyme pockets (e.g., BChE in ) .
Pharmacological Profiles
  • BChE Inhibition: Compound 11 () shares the dihydroisoquinoline group and bromine (at position 6 vs. 3 in the target). Its IC50 of 1.2 µM highlights the importance of halogen placement for enzyme affinity .
  • Sigma-2 Ligands (): The γ-butyrolactone scaffold in 9l shows nanomolar binding, suggesting dihydroisoquinoline’s role in receptor targeting. The target’s benzamide may offer improved solubility over lactones .

Physicochemical and Computational Insights

Physicochemical Properties

  • Molecular Weight : The target compound (MW ~470 g/mol) is heavier than furan (MW ~454 g/mol) and triazole (MW ~435 g/mol) analogs, primarily due to bromine (79.9 g/mol).
  • Solubility: Thiophene’s sulfur increases hydrophobicity (predicted logP = 3.8) compared to furan (logP = 3.3). Dihydroisoquinoline’s basic nitrogen may improve aqueous solubility at physiological pH .

Docking Studies (Extrapolated from –14)

The dihydroisoquinoline may occupy a subpocket via van der Waals interactions .

Biological Activity

3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide, identified by its CAS number 898452-55-6, is a compound that has garnered interest in pharmaceutical research due to its potential therapeutic applications. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H21BrN2OSC_{22}H_{21}BrN_{2}OS, with a molecular weight of 441.4 g/mol. The structure features a bromine atom, a benzamide moiety, and a thiophenyl group attached to a dihydroisoquinoline scaffold.

PropertyValue
Molecular FormulaC22H21BrN2OS
Molecular Weight441.4 g/mol
CAS Number898452-55-6

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors involved in various cellular pathways. The isoquinoline moiety may play a crucial role in binding to these targets, modulating their activity and influencing cellular signaling pathways.

Biological Activity

Research indicates that compounds similar to this structure exhibit various biological activities:

  • Anticancer Activity : Some derivatives of dihydroisoquinoline have shown promise in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.
  • Neurological Effects : Compounds with similar structures have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases like Parkinson's disease. They may exert their effects through modulation of neurotransmitter systems or by reducing oxidative stress.
  • Antimicrobial Properties : Certain isoquinoline derivatives have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

Case Studies

Several studies have reported on the biological activity of related compounds:

  • Study on Neuroprotective Effects : A study published in Journal of Medicinal Chemistry highlighted that certain dihydroisoquinoline derivatives improved cognitive function in animal models of Alzheimer's disease by enhancing cholinergic transmission .
  • Anticancer Research : Research detailed in Cancer Letters indicated that specific isoquinoline compounds induced apoptosis in breast cancer cells through the activation of caspase pathways .
  • Antimicrobial Activity : A recent investigation published in Antimicrobial Agents and Chemotherapy demonstrated that some thiophene-containing compounds exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus .

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